N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine: is an organic compound characterized by the presence of a biphenyl group attached to an ethyl chain, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine typically involves the reaction of 1-biphenyl-4-yl-ethanol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of hydroxylamine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the biphenyl group may facilitate binding to hydrophobic pockets in target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
N-(1-Biphenyl-4-YL-ethyl)-amine: Similar structure but lacks the hydroxylamine group.
N-(1-Biphenyl-4-YL-ethyl)-hydrazine: Contains a hydrazine group instead of hydroxylamine.
N-(1-Biphenyl-4-YL-ethyl)-nitrosoamine: Contains a nitroso group instead of hydroxylamine.
Uniqueness: N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
887410-92-6 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[1-(4-phenylphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C14H15NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15-16H,1H3 |
InChI Key |
DHHXWJHVYUNCFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.